molecular formula C15H12ClFO4 B2626878 3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid CAS No. 938149-16-7

3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid

Cat. No. B2626878
M. Wt: 310.71
InChI Key: JIMAXPHQGJEZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

Synthesis and Biological Activity

Research in organic synthesis and biological activity of related compounds hints at the potential of 3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid in various domains. For instance, compounds with similar structural motifs have been synthesized and evaluated for their biological activities, such as herbicidal, antimicrobial, and molluscicidal effects. The herbicidal activity of derivatives of chloro and fluoro substituted benzoic acids has been demonstrated, suggesting possible agricultural applications (Liu Chang-chun, 2006). Similarly, the synthesis and in vitro antimicrobial evaluation of oxadiazole derivatives bearing chloro-methoxyphenyl moieties indicate their potential in combating microbial infections (Basavapatna N. Prasanna Kumar et al., 2013). Additionally, the synthesis of a chloro-fluoro-methoxyphenyl derivative as a molluscicidal agent showcases its potential utility in pest control (Duan et al., 2014).

Chemical Properties and Synthesis

The exploration of chemical properties and synthetic routes for related chloro-fluoro-methoxy substituted benzoic acids reveals the versatility and complexity of these compounds. Studies have shown the synthesis of various derivatives through methodologies such as bromodemercuration, regioselective Heck cross-coupling, and Fries rearrangement, illustrating the chemical manipulability and potential for generating diverse molecular entities for further applications (Glen B. Deacon et al., 1976). These synthetic strategies could be applicable to the synthesis and functionalization of 3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid, enabling its use in more specialized research and development contexts.

Applications in Material Science and Pharmacology

While the direct applications of 3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid were not detailed in the identified literature, the investigation of related compounds in material science and pharmacology suggests potential areas of interest. Compounds with chloro, fluoro, and methoxy groups have been studied for their thermal properties, interaction with metals, and as intermediates in the synthesis of pharmaceuticals, indicating the broad utility of such molecules in developing new materials and drugs (W. Ferenc et al., 2003).

Safety And Hazards

The safety and hazards of this compound are not readily available in the literature. However, similar compounds like “3-Chloro-4-fluorobenzoic acid” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation4.


Future Directions

The future directions of this compound are not readily available in the literature. However, similar compounds like “3-Chloro-4-fluorobenzoic Acid” have been used in research, suggesting potential for further study3.


Please note that the information provided is based on the available literature and may not fully represent the properties of “3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid”. Further research may be needed to obtain a comprehensive understanding of this specific compound.


properties

IUPAC Name

3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO4/c1-20-13-7-10(15(18)19)6-12(16)14(13)21-8-9-2-4-11(17)5-3-9/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMAXPHQGJEZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid

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